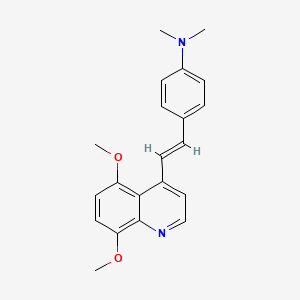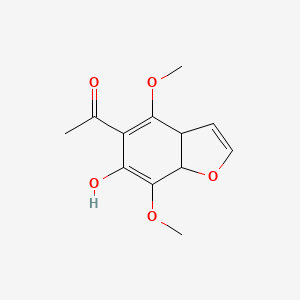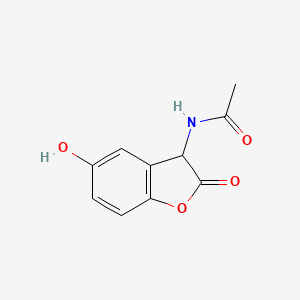
N-(5-Hydroxy-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with a hydroxy group and an acetamide moiety, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of salicylaldehyde derivatives with appropriate reagents.
Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced via hydroxylation reactions using oxidizing agents.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide moiety. This can be achieved using acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetamide
- N-(5-Methoxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide
- N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)propionamide
Uniqueness
N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide is unique due to the specific positioning of the hydroxy and acetamide groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group at the 5-position and the acetamide moiety provides distinct properties compared to its analogs.
Propiedades
Número CAS |
189312-65-0 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
N-(5-hydroxy-2-oxo-3H-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C10H9NO4/c1-5(12)11-9-7-4-6(13)2-3-8(7)15-10(9)14/h2-4,9,13H,1H3,(H,11,12) |
Clave InChI |
KZZBILHVQQNRIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C2=C(C=CC(=C2)O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropa[3,4]pentaleno[1,2-B]pyrazine](/img/structure/B12896430.png)
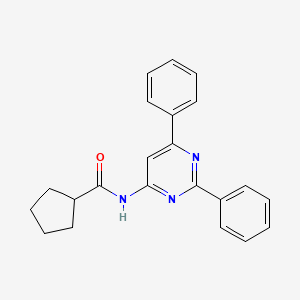
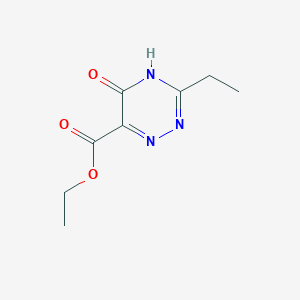

![2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol](/img/structure/B12896449.png)
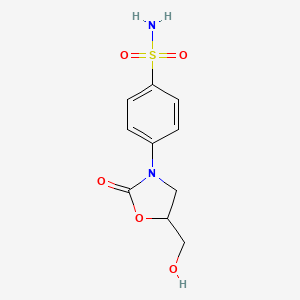
![(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B12896483.png)
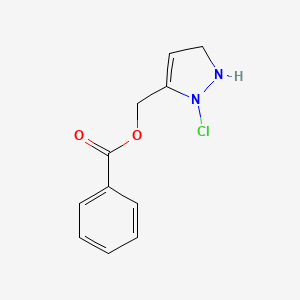
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)
![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)
